
1-(3-Bromopropyl)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromopropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-methylcyclohexanol followed by the substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as xylene or toluene and may be facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-3-methylcyclohexane.
Elimination: 3-Methylcyclohexene.
Oxidation: 3-Methylcyclohexanone.
Reduction: 1-(3-Propyl)-3-methylcyclohexane.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-methylcyclohexane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound forms a double bond through the removal of a proton and a bromine atom. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-methylcyclohexane can be compared with other similar compounds, such as:
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents and MAO-B inhibitors.
1-Bromo-3-chloropropane: Utilized in the preparation of pharmaceutical intermediates and as a phase separation reagent.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9-4-2-5-10(8-9)6-3-7-11/h9-10H,2-8H2,1H3 |
Clave InChI |
MAAWTMIXNFBUKV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
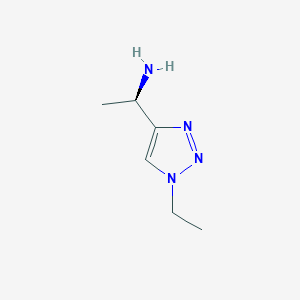
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)

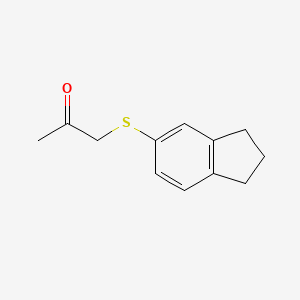
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
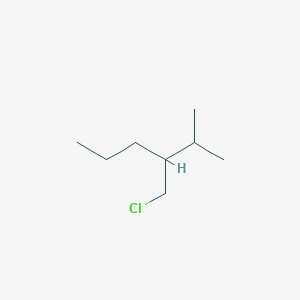
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)
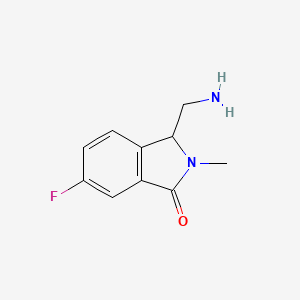
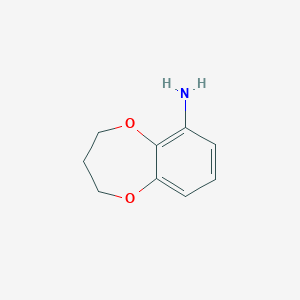
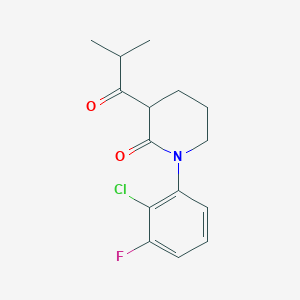
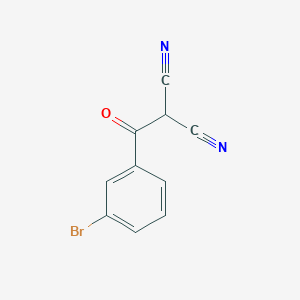
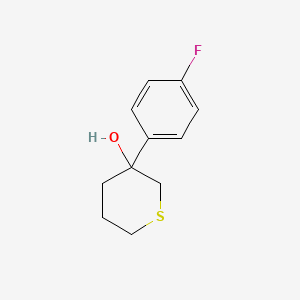
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
